molecular formula C9H10O3 B14024165 2-Hydroxy-6-methoxy-3-methylbenzaldehyde

2-Hydroxy-6-methoxy-3-methylbenzaldehyde

Cat. No.: B14024165
M. Wt: 166.17 g/mol
InChI Key: SYLRLQDOEPUPNX-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with methylating agents under controlled conditions. Another method includes the use of formaldehyde and magnesium chloride in the presence of triethylamine and tetrahydrofuran (THF) as solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-6-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 2-hydroxy-6-methoxy-3-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-6-methoxy-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems and destabilizing redox homeostasis . This disruption can lead to the inhibition of microbial growth and enhance the efficacy of conventional antifungal agents.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the methoxy group.

    2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with different substitution patterns.

    3-Methoxy-2-hydroxybenzaldehyde:

Uniqueness

2-Hydroxy-6-methoxy-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-hydroxy-6-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H10O3/c1-6-3-4-8(12-2)7(5-10)9(6)11/h3-5,11H,1-2H3

InChI Key

SYLRLQDOEPUPNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C=O)O

Origin of Product

United States

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